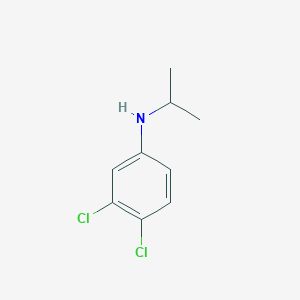

3,4-dichloro-N-(propan-2-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dichloro-N-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2N/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRDBMFEPXNCSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 3,4 Dichloro N Propan 2 Yl Aniline

Established Synthetic Routes to the Target Compound and its Structural Precursors

The formation of 3,4-dichloro-N-(propan-2-yl)aniline fundamentally relies on the strategic functionalization of an aniline (B41778) or benzene (B151609) precursor. The key steps involve the introduction of the dichloro- substitution pattern on the aromatic ring and the subsequent or preceding attachment of the N-isopropyl group to the amino functionality.

Amination Reactions in Aniline Synthesis

The foundational precursor, 3,4-dichloroaniline (B118046), is most commonly synthesized through the reduction of 3,4-dichloronitrobenzene. This transformation is a classic example of nitro group reduction, a cornerstone of aniline synthesis. The process typically involves catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst. chemicalbook.comwikipedia.org Noble metal catalysts, such as platinum on a carbon support, are frequently employed for this purpose. prepchem.com The reaction is generally carried out under pressure and at elevated temperatures to ensure efficient conversion. chemicalbook.comprepchem.com To mitigate the risk of dehalogenation, which is a common side reaction in the hydrogenation of halogenated nitroaromatics, various additives can be introduced. google.com

An alternative, though less direct, approach to forming the initial C-N bond on the aromatic ring is through amination reactions of aryl halides. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a powerful tool for this purpose, allowing for the formation of C-N bonds from aryl halides and amines. wikipedia.orgnumberanalytics.com This method could theoretically be applied to couple an ammonia (B1221849) equivalent with a 1,2-dichloro-4-halobenzene, though the reduction of the corresponding nitro compound is more conventional for producing 3,4-dichloroaniline.

Halogenation Strategies for Aromatic Ring Functionalization

The characteristic 3,4-dichloro substitution pattern is typically introduced prior to the formation of the final product. Direct chlorination of aniline or its derivatives can be complex and lead to a mixture of products due to the strong activating and ortho-, para-directing nature of the amino group. nih.gov Therefore, the synthesis of 3,4-dichloroaniline usually starts with a precursor where the chloro substituents are already in place, namely 3,4-dichloronitrobenzene. chemicalbook.comwikipedia.org This precursor is synthesized by the chlorination of nitrobenzene. chemicalbook.com

N-Alkylation Approaches for Amine Derivatization

With 3,4-dichloroaniline as the key intermediate, the final step is the introduction of the isopropyl group onto the nitrogen atom. This is achieved through N-alkylation.

One common method is reductive amination . This two-step process involves the reaction of 3,4-dichloroaniline with acetone (B3395972) to form an imine intermediate, which is then reduced to the final secondary amine. masterorganicchemistry.comlibretexts.org Various reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.comyoutube.com Reductive amination offers good control and avoids the over-alkylation that can be an issue with direct alkylation methods. masterorganicchemistry.com

Direct N-alkylation of 3,4-dichloroaniline with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-chloropropane) is another viable route. libretexts.org This is a classic nucleophilic substitution reaction where the amine acts as the nucleophile. However, this method can sometimes lead to the formation of quaternary ammonium (B1175870) salts as a byproduct due to over-alkylation. libretexts.org

Mechanistic Insights into Synthesis Pathways

The synthesis of this compound is underpinned by well-understood reaction mechanisms.

The catalytic hydrogenation of 3,4-dichloronitrobenzene proceeds via the adsorption of the nitro compound onto the surface of the metal catalyst, followed by the stepwise reduction of the nitro group to a nitroso, then a hydroxylamino, and finally an amino group through the addition of hydrogen atoms.

The Buchwald-Hartwig amination follows a catalytic cycle involving a palladium catalyst. libretexts.org The cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by the coordination of the amine to the palladium center and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst. wikipedia.orglibretexts.org

Reductive amination involves two distinct mechanistic stages. First is the formation of an imine (or a Schiff base) from the reaction of the primary amine (3,4-dichloroaniline) with a ketone (acetone). This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The second stage is the reduction of the C=N double bond of the imine to a C-N single bond using a hydride-based reducing agent. libretexts.org

Catalytic Systems and Optimized Reaction Conditions in Synthesis

The efficiency and selectivity of the synthetic routes to this compound are highly dependent on the choice of catalytic systems and the optimization of reaction conditions.

For the hydrogenation of 3,4-dichloronitrobenzene , platinum-based catalysts are highly effective. prepchem.comgoogle.comgoogle.com The reaction is typically conducted at temperatures ranging from 90°C to 115°C and hydrogen pressures of at least 100 p.s.i.g. prepchem.comgoogle.com To suppress dehalogenation, inhibitors such as morpholine (B109124) or certain amino compounds can be added to the reaction mixture. google.comgoogle.com

Metal-Catalyzed Coupling Reactions in Aniline Chemistry

Metal-catalyzed reactions are central to modern aniline synthesis and derivatization. The Buchwald-Hartwig amination , for instance, relies on palladium catalysts. wikipedia.orgorganic-chemistry.org The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands such as XPhos and SPhos often being employed to enhance catalyst activity and stability. youtube.com The reaction typically requires a base, such as sodium tert-butoxide (NaOtBu), and is often carried out in solvents like toluene (B28343) or dioxane. acs.org

Similarly, the N-alkylation of anilines can be achieved using various metal catalysts. acs.org While traditional methods may use stoichiometric alkylating agents, catalytic approaches using alcohols as alkylating agents are gaining traction as a more sustainable alternative. rsc.org These "hydrogen borrowing" or "hydrogen autotransfer" reactions are often catalyzed by complexes of iridium, ruthenium, cobalt, or manganese. nih.govresearchgate.netnih.gov The mechanism involves the oxidation of the alcohol to an aldehyde or ketone by the metal catalyst, followed by imine formation with the amine and subsequent reduction of the imine by the metal hydride species formed in the initial oxidation step. researchgate.net

For example, iridium and ruthenium complexes with N-heterocyclic carbene (NHC) ligands have been shown to be effective catalysts for the N-alkylation of anilines with alcohols. acs.orgnih.gov Manganese pincer complexes have also demonstrated high efficiency and selectivity in the N-alkylation of anilines with alcohols. nih.gov Raney Nickel has also been used as a catalyst for the N-alkylation of aniline with alcohols. acs.org

The table below summarizes some of the catalytic systems used in reactions relevant to the synthesis of aniline derivatives.

| Reaction | Catalyst System | Key Features |

| Nitroarene Hydrogenation | Platinum on Carbon (Pt/C) | High activity for nitro group reduction; requires control to prevent dehalogenation. prepchem.com |

| Buchwald-Hartwig Amination | Palladium with phosphine ligands (e.g., XPhos, SPhos) | Versatile for C-N bond formation; ligand choice is critical for scope and efficiency. wikipedia.orgyoutube.com |

| Catalytic N-Alkylation | Iridium or Ruthenium with NHC ligands | Enables use of alcohols as alkylating agents; "green" chemistry approach. acs.orgnih.gov |

| Catalytic N-Alkylation | Manganese Pincer Complexes | Good to high yields for N-monoalkylation of anilines with various alcohols. nih.gov |

| Catalytic N-Alkylation | Raney Nickel | Effective for N-alkylation of anilines using alcohols. acs.org |

Novel Synthetic Strategy Development and Methodological Advancements

The development of novel synthetic strategies for the N-alkylation of anilines is an active area of chemical research, focusing on improving efficiency, selectivity, and sustainability. These advancements offer alternatives to traditional methods and are applicable to the synthesis of this compound.

One significant advancement is the "borrowing hydrogen" or "hydrogen autotransfer" strategy. This method utilizes alcohols as alkylating agents, which are considered green and readily available reagents. rsc.org In this process, a transition-metal catalyst, often based on ruthenium or iridium, temporarily oxidizes the alcohol (e.g., isopropanol) to the corresponding ketone (acetone). rsc.orgresearchgate.net The ketone then undergoes reductive amination with the aniline, and the hydrogen atoms "borrowed" from the alcohol are used for the in-situ reduction of the imine intermediate. This process is atom-economical as the only byproduct is water. Ruthenium-catalyzed N-alkylation of anilines with primary alcohols has been shown to proceed in high yields. rsc.org

The use of ionic liquids as reaction media represents another innovative approach. Ionic liquids can act as both the solvent and a promoter for the N-alkylation of anilines with alkyl halides. These reactions often exhibit high selectivity for mono-alkylation, minimizing the formation of tertiary amines and quaternary ammonium salts, which can be a challenge in traditional alkylations.

Furthermore, modern catalytic systems involving first-row transition metals like nickel have gained prominence due to their lower cost and toxicity compared to precious metals. researchgate.netmdpi.com Nickel-catalyzed N-alkylation of anilines with alcohols has been developed, offering an efficient route to secondary amines. researchgate.net These reactions can be highly selective for mono-alkylation and tolerate a wide range of functional groups.

Photoredox catalysis has also emerged as a powerful tool for C-N bond formation. rsc.org Copper-catalyzed enantioconvergent radical C-N coupling reactions using racemic alkyl halides and anilines have been reported. rsc.org While this specific method is geared towards chiral amine synthesis, the underlying principles of photoredox-mediated C-N bond formation could be adapted for the synthesis of achiral N-alkylanilines.

Table 2: Comparison of Novel N-Alkylation Strategies

| Strategy | Alkylating Agent | Catalyst/Medium | Key Advantages | Reference |

| Borrowing Hydrogen | Isopropanol (B130326) | Ruthenium or Iridium complexes | Atom-economical, green reagents, water as byproduct | rsc.org |

| Ionic Liquid-Mediated | Alkyl Halide | Ionic Liquid (e.g., [bmim]Br) | High selectivity for mono-alkylation, recyclable medium | |

| Nickel Catalysis | Alcohols | Nickel complexes | Use of earth-abundant metal, high selectivity | researchgate.net |

| Photoredox Catalysis | Alkyl Halides | Copper complexes/Photocatalyst | Mild reaction conditions, high functional group tolerance | rsc.org |

Advanced Chemical Reactivity and Derivatization Research of 3,4 Dichloro N Propan 2 Yl Aniline

Structure-Activity Relationship (SAR) Studies in Related Dichloroaniline and Isopropyl Aniline (B41778) Derivatives

The reactivity and potential applications of a molecule like 3,4-dichloro-N-(propan-2-yl)aniline are deeply rooted in its structure. By examining related dichloroaniline and N-alkyl aniline derivatives, researchers can predict and understand its chemical behavior.

Impact of Halogenation Patterns on Reactivity

The number, type, and position of halogen atoms on the aniline ring profoundly influence the molecule's electronic properties and, consequently, its reactivity.

Electronic Effects : Chlorine atoms are electron-withdrawing, primarily through the inductive effect (-I), and weakly electron-donating through resonance (+R). When attached to an aniline ring, their net effect is deactivating, meaning the ring is less reactive towards electrophilic aromatic substitution than unsubstituted aniline. This electron withdrawal also decreases the electron density on the nitrogen atom, making the amine less basic. For 3,4-dichloroaniline (B118046), the chlorine at the para-position (position 4) exerts a strong deactivating effect, while the chlorine at the meta-position (position 3) adds to this effect primarily through induction.

Basicity : The basicity of an aniline, measured by the pKa of its conjugate acid, is a key indicator of the nitrogen atom's nucleophilicity. Electron-withdrawing groups like chlorine decrease basicity by pulling electron density away from the nitrogen, making its lone pair less available to accept a proton. The cumulative effect of two chlorine atoms significantly reduces the basicity compared to aniline or monochloroanilines.

Table 1: Comparison of pKa Values for Chloro-Substituted Anilines | Compound

Computational and Theoretical Chemistry Studies of 3,4 Dichloro N Propan 2 Yl Aniline

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are pivotal in elucidating the electronic properties that govern the reactivity of 3,4-dichloro-N-(propan-2-yl)aniline.

Density Functional Theory (DFT) Calculations for Molecular Optimization

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For aromatic amines like this compound, DFT calculations, often employing the B3LYP functional with a 6-311G(d,p) basis set, are used to predict bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometric Parameters for a Representative Substituted Aniline (B41778) (p-chloroaniline) from DFT Calculations

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-N | 1.402 | |

| C-Cl | 1.745 | |

| C-C (aromatic) | 1.390 - 1.398 | |

| C-C-N: 120.5 | ||

| C-C-Cl: 119.8 |

Note: This data is for p-chloroaniline and serves as an illustrative example. The actual values for this compound will differ due to the presence of an additional chlorine atom and the N-isopropyl group.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate the nucleophilic and electrophilic nature of a molecule, respectively.

For substituted anilines, the HOMO is typically localized on the aniline ring and the nitrogen atom, indicating that these are the primary sites for electrophilic attack. The LUMO, conversely, is distributed over the aromatic ring, representing the regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 2: Representative Frontier Molecular Orbital Energies for Substituted Anilines

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Aniline | -5.2 | -0.3 | 4.9 |

| p-Chloroaniline | -5.4 | -0.5 | 4.9 |

| p-Nitroaniline | -6.2 | -1.8 | 4.4 |

Note: This table, based on data from related compounds researchgate.netresearchgate.net, illustrates the expected trends. The values for this compound would need to be specifically calculated.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscape and intermolecular interactions of molecules over time. nih.gov For a flexible molecule like this compound, MD simulations can reveal the preferred orientations of the N-isopropyl group relative to the dichlorinated phenyl ring and how these conformations are influenced by the surrounding environment, such as a solvent or a biological receptor.

While specific MD simulation studies on this compound are scarce, research on polyanilines and other substituted anilines offers insights into their dynamic behavior. researchgate.netacs.org These simulations can model the rotational freedom around the C-N bond and the internal rotations within the isopropyl group. Such studies are crucial for understanding how the molecule might interact with other species, for instance, through hydrogen bonding involving the N-H group or van der Waals interactions. The conformation of the molecule can significantly affect its physical properties and biological activity. For example, the accessibility of the nitrogen lone pair for interactions is conformation-dependent.

In Silico Prediction of Reaction Pathways and Transformation Products

Computational methods are increasingly used to predict the metabolic fate and environmental degradation of chemical compounds. For this compound, these in silico approaches can forecast potential transformation products arising from biotic or abiotic processes.

Studies on the biodegradation of the parent compound, 3,4-dichloroaniline (B118046) (3,4-DCA), have identified key transformation pathways. In bacteria such as Acinetobacter soli, the degradation of 3,4-DCA is initiated by hydroxylation of the aromatic ring, followed by ring cleavage. mdpi.com Another proposed pathway involves dechlorination to form monochloroaniline, which is then further metabolized. ethz.chresearchgate.net

In plant systems, 3,4-DCA is known to undergo conjugation reactions. researchgate.net For instance, in Arabidopsis thaliana, it is metabolized to N-glucosyl-3,4-dichloroaniline. In soybean, the formation of N-malonyl-3,4-dichloroaniline is the predominant detoxification pathway. researchgate.net

Based on these findings for 3,4-DCA, it is plausible to predict that this compound could undergo similar transformations. The primary metabolic routes would likely involve:

Hydroxylation: Addition of a hydroxyl group to the aromatic ring, a common initial step in the breakdown of aromatic compounds.

N-dealkylation: Cleavage of the N-isopropyl group to yield 3,4-dichloroaniline, which would then enter the known degradation pathways of this parent compound.

Conjugation: Formation of glucoside or other conjugates, particularly in plant and some animal systems, as a detoxification mechanism.

Table 3: Predicted Transformation Products of this compound Based on Analogue Studies

| Transformation Pathway | Predicted Product |

| Hydroxylation | Hydroxylated-3,4-dichloro-N-(propan-2-yl)aniline isomers |

| N-Dealkylation | 3,4-Dichloroaniline |

| Conjugation (in plants) | N-glucosyl-3,4-dichloro-N-(propan-2-yl)aniline |

It is important to note that these are predicted pathways, and the actual transformation products can be influenced by the specific biological system and environmental conditions.

Analytical Chemistry Research Methodologies for 3,4 Dichloro N Propan 2 Yl Aniline

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating 3,4-dichloro-N-(propan-2-yl)aniline from complex matrices such as soil, water, or biological samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

HPLC, particularly when coupled with tandem mass spectrometry (HPLC-MS/MS), is a powerful tool for the analysis of this compound and its parent compound, 3,4-dichloroaniline (B118046) (3,4-DCA). The addition of the N-propan-2-yl group increases the compound's hydrophobicity compared to 3,4-DCA, leading to longer retention times on reversed-phase columns.

Methodologies developed for the parent compound, 3,4-DCA, are readily adaptable. For instance, a sensitive HPLC-MS/MS method for 3,4-DCA in chives utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction, which is effective for similar analytes. scbt.com The chromatographic conditions can be optimized for the target analyte, with typical parameters involving a C18 or similar reversed-phase column and a mobile phase gradient of acetonitrile (B52724) and water, often containing a modifier like formic acid to improve peak shape and ionization efficiency. cas.orgspectrabase.com

An example of an LC-MS/MS method developed for iprodione (B1672158) and its metabolites, which are structurally related, uses a C8 column and is indicative of the approaches taken for such compounds. bldpharm.com Detection by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity, with limits of detection (LOD) and quantification (LOQ) often reaching the low microgram per kilogram (µg/kg) level. spectrabase.com For 3,4-DCA, reported LODs can be as low as 0.6 µg/kg. spectrabase.com

Table 1: Representative HPLC Conditions for the Analysis of Related Dichloroanilines

| Parameter | Condition | Source |

|---|---|---|

| Column | C18 or C8 reversed-phase | cas.orgbldpharm.com |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol with 0.1% Formic Acid | cas.orgspectrabase.com |

| Elution | Gradient elution | spectrabase.com |

| Flow Rate | 0.3 - 0.4 mL/min | cas.org |

| Detector | Tandem Mass Spectrometer (MS/MS) | scbt.comspectrabase.combldpharm.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | spectrabase.com |

Gas Chromatography (GC) for Volatile Products

Gas chromatography is a well-established technique for the analysis of anilines and their derivatives. Due to the polarity of the amine group, derivatization is sometimes employed to improve chromatographic performance and sensitivity, although modern capillary columns and detectors can often analyze these compounds directly. For related compounds like 3,4-DCA, derivatization with heptafluorobutyric anhydride (B1165640) (HFBA) allows for sensitive detection using an electron-capture detector (ECD). nist.gov

GC coupled with a mass spectrometer (GC-MS) is the preferred method for confirmation, providing both retention time and mass spectral data for identification. nist.gov The analysis of this compound would follow similar principles. The sample is typically extracted from its matrix using a solvent like methylene (B1212753) chloride or toluene (B28343), followed by a cleanup step, for example, on a Florisil column, to remove interferences. docbrown.info The final extract is then injected into the GC system. The use of a nitrogen-phosphorus detector (NPD) offers high selectivity for nitrogen-containing compounds like anilines. docbrown.info

Table 2: Typical GC Method Parameters for Aniline (B41778) Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Fused silica (B1680970) capillary column (e.g., SE-54, ZB5ms) | docbrown.infodocbrown.info |

| Injection | Splitless or Pulsed Splitless | docbrown.info |

| Carrier Gas | Helium or Hydrogen | docbrown.info |

| Detector | Mass Spectrometer (MS), Nitrogen-Phosphorus Detector (NPD), Electron-Capture Detector (ECD) | nist.govdocbrown.infodocbrown.info |

| Sample Prep | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE) | nist.govdocbrown.info |

| Derivatization | Optional (e.g., with HFBA for ECD) | nist.gov |

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the definitive structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific spectral data for this compound is not widely published, its spectrum can be predicted based on data from its parent compound, 3,4-dichloroaniline, and the N-isopropyl group.

¹H-NMR: The spectrum of 3,4-dichloroaniline shows distinct signals for the three aromatic protons. bldpharm.com For this compound, these aromatic signals would remain, though with slight shifts due to the N-substituent. In addition, the spectrum would feature signals for the isopropyl group: a septet for the single methine proton (-CH) coupled to the six methyl protons, and a doublet for the six equivalent methyl protons (-CH₃) coupled to the methine proton. A broad singlet for the N-H proton would also be expected.

¹³C-NMR: The ¹³C-NMR spectrum of 3,4-dichloroaniline shows six distinct signals for the aromatic carbons. scbt.com The spectrum of the N-isopropyl derivative would show these six signals plus two additional signals for the isopropyl group: one for the methine carbon and one for the two equivalent methyl carbons.

Mass Spectrometry (MS, LCMS, HRMS) for Molecular Identification

Mass spectrometry is critical for determining the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₉H₁₁Cl₂N and a monoisotopic mass of approximately 203.027 Da.

High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy. The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms (approximately a 9:6:1 ratio for the M, M+2, and M+4 peaks).

When analyzed by GC-MS or LC-MS, the compound will undergo fragmentation. Key fragmentation pathways would likely involve the loss of the isopropyl group (a loss of 43 Da) or a methyl group from the isopropyl moiety (a loss of 15 Da). Detailed fragmentation studies on the parent 3,4-dichloroaniline have been performed using techniques like LC-ESI-QFT-MS/MS, identifying characteristic product ions that are useful for its specific detection. cas.org A similar approach would be used to identify unique fragmentation patterns for this compound for use in selective MRM-based quantification.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule by probing their vibrational modes.

The IR spectrum of this compound would show characteristic absorption bands:

N-H Stretch: A moderate band in the region of 3350-3450 cm⁻¹ corresponding to the secondary amine N-H stretching vibration.

C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropyl group appears just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring C=C stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration for aromatic amines is found in the 1250-1360 cm⁻¹ range.

C-Cl Stretch: Strong bands corresponding to the C-Cl stretching vibrations are expected in the fingerprint region, typically between 600-800 cm⁻¹.

Raman spectroscopy provides complementary information and is particularly useful for observing the symmetric vibrations of the molecule.

Method Development for Trace Level Detection in Complex Matrices

The detection and quantification of trace levels of this compound in complex matrices, such as soil and water, present significant analytical challenges. These challenges stem from the low concentrations at which the compound may be present and the high potential for interference from other components in the sample matrix. Method development is therefore a critical process that focuses on achieving high sensitivity, selectivity, and accuracy. The development of robust analytical methods for related compounds, such as the herbicide propanil (B472794) and its primary metabolite 3,4-dichloroaniline (DCA), provides a strong foundation for establishing protocols for this compound. chromatographyonline.com

The process of method development typically involves optimizing three key stages: sample preparation and extraction, chromatographic separation, and detection.

Sample Preparation and Extraction

The primary goal of sample preparation is to isolate the target analyte from the sample matrix and concentrate it to a level suitable for detection. The choice of extraction technique is crucial and depends on the matrix type and the physicochemical properties of the analyte.

Solid-Phase Extraction (SPE): This is a widely used technique for aqueous samples. For phenylurea herbicides and their aniline metabolites, graphitized carbon black (Carbopack B) cartridges have demonstrated high extraction efficiency, particularly for more polar compounds. nih.gov Recoveries of over 92% have been reported for phenylureas from water samples at concentrations as low as 30 ng/L. nih.gov For soil samples, C18 cartridges are often employed after an initial solvent extraction.

Liquid-Liquid Extraction (LLE): LLE is another common technique, particularly for partitioning the analyte from a liquid sample into an immiscible organic solvent. For the analysis of propanil and its metabolite 3,4-DCA in soil, a partitioning step using toluene and hydrochloric acid has been used to separate the parent herbicide from its more basic aniline metabolite.

Ultrasound-Assisted Extraction (UAE): UAE is an efficient method for extracting analytes from solid matrices like soil. cabidigitallibrary.org The use of ultrasound can enhance extraction efficiency by increasing the contact surface area between the sample and the solvent. A method developed for the related compound diuron (B1670789) in soil and sugarcane identified acetonitrile as the optimal extraction solvent, with an extraction time of 3.4 minutes and an ultrasound power of 70 W. cabidigitallibrary.org

Following extraction, a "cleanup" step is often necessary to remove co-extracted matrix components that could interfere with the analysis. This can involve techniques like column chromatography with materials such as carbon nanotubes or silica gel. cabidigitallibrary.orgnih.gov

Table 1: Summary of Extraction and Cleanup Methods for Related Chloroanilines in Environmental Matrices

| Compound Class | Matrix | Extraction Method | Cleanup/Purification | Reference |

|---|---|---|---|---|

| Phenylurea Herbicides & Anilines | Water | Solid-Phase Extraction (Carbopack B) | Cation-Exchange Cartridge | nih.gov |

| Propanil & 3,4-DCA | Soil | Mechanical Shaking with Acetone (B3395972)/Toluene | Liquid-Liquid Partitioning (Toluene/HCl) | |

| Diuron | Soil, Sugarcane | Ultrasound-Assisted Extraction (Acetonitrile) | Carbon Nanotube Column | cabidigitallibrary.org |

Chromatographic Separation

Chromatography is employed to separate the target analyte from other compounds in the extract before detection. The choice between gas chromatography (GC) and high-performance liquid chromatography (HPLC) depends on the analyte's volatility and thermal stability.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and semi-volatile compounds. For the analysis of 3,4-DCA, capillary columns such as DB-17 or DB-1701 have been used successfully. epa.gov To enhance sensitivity and selectivity, specific detectors like a nitrogen/phosphorus (N/P) detector or an electron capture detector (ECD) are often used. epa.gov The ECD is particularly sensitive to halogenated compounds like dichloroanilines. cabidigitallibrary.org In some cases, derivatization with electron-capture-sensitive reagents is performed to improve chromatographic behavior and detection. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for compounds that are non-volatile or thermally labile. Reversed-phase HPLC using a C18 column is a common approach for separating diuron and its metabolites, including 3,4-DCA. scielo.br A mobile phase consisting of a mixture of acetonitrile and water is typically used, with detection commonly performed using a UV detector. scielo.br The use of ultra-high-pressure liquid chromatography (UHPLC) can help minimize matrix effects by providing better chromatographic separation. chromatographyonline.com

Detection Systems

The final stage of the analytical method is the detection of the separated analyte. The detector must be sensitive enough to measure trace concentrations and selective enough to distinguish the analyte from co-eluting matrix components.

Selective GC Detectors: As mentioned, the Nitrogen-Phosphorus Detector (N/P) and the Electron Capture Detector (ECD) provide good sensitivity and selectivity for nitrogen-containing and halogenated compounds, respectively. cabidigitallibrary.orgepa.gov

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a robust and cost-effective technique. A method for diuron and its metabolites in soil achieved a limit of detection of 0.05 mg kg⁻¹ for 3,4-DCA using UV detection at 254 nm. scielo.br

Mass Spectrometry (MS): The coupling of chromatography with mass spectrometry (GC-MS or LC-MS) offers the highest degree of selectivity and sensitivity. jelsciences.comaquaenergyexpo.com Tandem mass spectrometry (LC-MS/MS) is particularly powerful for trace analysis in complex matrices as it minimizes interferences by monitoring specific fragmentation transitions of the target analyte. aquaenergyexpo.com For emerging contaminants, high-resolution mass spectrometry (e.g., Q-TOF-MS) can be invaluable for identifying unknown degradation products. aquaenergyexpo.com

Electrochemical Detectors: Amperometric methods have also been developed for related compounds like propanil. scispace.com These techniques can offer excellent detection capabilities with relatively low-cost instrumentation. scispace.commdpi.com

Research Findings

The validation of analytical methods involves assessing several performance parameters, including linearity, precision, accuracy (recovery), and the limits of detection (LOD) and quantitation (LOQ). Data from studies on related compounds provide a benchmark for what can be expected in the development of methods for this compound.

Table 2: Performance Characteristics of Analytical Methods for Related Compounds

| Analyte(s) | Matrix | Method | LOQ | Recovery (%) | Reference |

|---|---|---|---|---|---|

| Propanil & 3,4-DCA | Soil | GC-N/P | 0.01 ppm | Not Specified | |

| Propanil & 3,4-DCA | Water | GC-N/P | 0.11 ppm | ~93% within 70-120% range | epa.gov |

| Diuron | Sugarcane, Soil | GC-ECD | Not Specified (Linearity 0.01-5.0 mg/L) | Not Specified | cabidigitallibrary.org |

| Diuron & Metabolites (incl. 3,4-DCA) | Soil | HPLC-UV | 0.13 mg kg⁻¹ (for DCA) | >90% | scielo.br |

These studies demonstrate that with careful method development and validation, it is possible to achieve low detection limits and high accuracy for chloroanilines in complex environmental matrices. The combination of efficient extraction techniques like SPE or UAE with sensitive and selective analytical systems like GC-MS or LC-MS/MS is the most promising approach for the reliable trace-level detection of this compound. chromatographyonline.comjelsciences.com

Advanced Chemical Applications Research of 3,4 Dichloro N Propan 2 Yl Aniline and Its Derivatives

Role as Synthetic Intermediates in Fine Chemical and Materials Synthesis

The utility of anilines as versatile intermediates is a cornerstone of modern synthetic chemistry. While specific data for 3,4-dichloro-N-(propan-2-yl)aniline is scarce, the reactivity of the parent compound, 3,4-dichloroaniline (B118046), provides a framework for its potential applications.

Precursor in the Development of New Organic Building Blocks

Organic building blocks are fundamental molecular units used in the construction of more complex chemical structures for applications in medicinal chemistry, materials science, and organic synthesis. epa.gov 3,4-Dichloroaniline serves as a crucial precursor for a variety of more complex molecules. wikipedia.org It is primarily produced through the catalytic hydrogenation of 3,4-dichloronitrobenzene. chemicalbook.com

The presence of the dichloro-substituted phenyl ring and the reactive amine group makes 3,4-DCA a valuable starting material. For instance, it is a key component in the synthesis of several herbicides, including diuron (B1670789) and linuron (B1675549). wikipedia.org The synthesis of these herbicides involves the reaction of 3,4-dichloroaniline with an appropriate isocyanate. While not a direct use as a building block for a new, isolable organic scaffold, this demonstrates its role in constructing larger, functional molecules.

Although direct evidence is lacking for this compound, its structure suggests potential as a building block. The N-isopropyl group could be envisioned to modulate the solubility and steric hindrance of resulting structures, potentially leading to new derivatives with unique properties.

Application in the Synthesis of Functional Polymers or Precursors

The synthesis of functional polymers from aniline (B41778) and its derivatives is a well-established field, leading to materials with interesting electronic and optical properties. knowde.com For example, research has been conducted on the synthesis and characterization of poly(3,6-dianiline-2,5-dichloro-1,4-benzoquinone), demonstrating the incorporation of chlorinated aniline-type structures into polymer backbones.

However, there is no specific information available in the searched literature regarding the use of this compound as a monomer or precursor for functional polymers. In principle, the aniline nitrogen could participate in polymerization reactions, similar to other aniline derivatives. The bulky N-isopropyl group would likely influence the polymerization process and the final properties of the polymer, such as its solubility and morphology.

Rational Design of New Chemical Entities Based on its Structural Motif (excluding therapeutic product development)

The 3,4-dichlorophenyl moiety is a recognized pharmacophore and toxophore, and its presence in a molecule can significantly influence its biological and chemical properties.

Structure-Property Relationship Studies in Chemical Innovation

While specific structure-property relationship (SPR) studies for derivatives of this compound are not documented in the provided search results, the broader class of chloroanilines has been a subject of such investigations. The position and number of chlorine atoms on the aniline ring, as well as the nature of the N-substituent, are known to affect properties like lipophilicity, electronic character, and metabolic stability.

The introduction of the N-isopropyl group in this compound, when compared to the parent 3,4-dichloroaniline, would be expected to increase its lipophilicity and steric bulk. These modifications could influence its interaction with biological targets or its behavior in chemical systems. However, without specific research data, these remain theoretical considerations.

Exploration of Novel Scaffolds for Chemical Sensing or Catalysis

The development of novel scaffolds for chemical sensing and catalysis often relies on the tailored synthesis of molecules with specific recognition sites or catalytic centers. Anilines and their derivatives can be precursors to such molecules.

Despite this, the search results did not yield any information on the use of this compound or its derivatives in the development of new scaffolds for chemical sensing or catalysis.

Contributions to Environmental Remediation Technologies

The environmental fate and remediation of chlorinated anilines are of significant interest due to their widespread use as precursors to herbicides and their potential as environmental contaminants. Research has shown that 3,4-dichloroaniline can be a degradation product of herbicides like linuron and diuron. nih.gov

Studies have focused on the biodegradation of 3,4-dichloroaniline by various microorganisms. nih.gov However, there is no information in the searched literature to suggest that this compound itself is used in any environmental remediation technologies. Its potential role would likely be as a transformation product of other compounds, and its environmental behavior would be a subject for further investigation.

Strategies for Degradation and Removal from Contaminated Media

The persistence of this compound and its primary metabolite, 3,4-dichloroaniline (3,4-DCA), in the environment necessitates the development of effective degradation and removal technologies. mdpi.com Research has focused on physical, biological, and chemical methods to remediate contaminated soil and water.

Adsorption

Adsorption is a prominent physical removal strategy, utilizing porous materials to bind the contaminant. Various adsorbents have been studied for their efficacy in removing 3,4-DCA from aqueous solutions. Materials such as Mg-Al layered double hydroxides (Mg-Al-LDH), Zn-Al layered double hydroxides (Zn-Al-LDH), graphene nanoplatelets (GNP), and activated carbon have demonstrated significant adsorption capacities. mdpi.comnih.gov The adsorption process is influenced by the properties of the adsorbent, such as surface area and porosity, as well as the concentration of the adsorbent material itself. mdpi.comnih.gov

In one study, the adsorption of 3,4-DCA was found to follow the Freundlich isotherm model, with the adsorption coefficient (K_F) indicating the material's capacity. mdpi.com Mg-Al-LDH exhibited the strongest adsorption capacity for 3,4-DCA, followed by Zn-Al-LDH and GNP. mdpi.com Similarly, various types of activated carbon have shown a high sorption capacity for 3,4-DCA, ranging from 350 to 580 mg/g, which correlated positively with the specific surface area and micropore volume of the carbon. nih.gov

| Adsorbent Material | Adsorbent Concentration (mg/L) | Freundlich Adsorption Coefficient (K_F) | Source |

|---|---|---|---|

| Mg-Al-LDH | 0.5 | 14.07 | mdpi.com |

| Mg-Al-LDH | 5 | 6.67 | mdpi.com |

| Zn-Al-LDH | 0.5 | 12.83 | mdpi.com |

| Zn-Al-LDH | 5 | 4.58 | mdpi.com |

| GNP | 0.5 | 1.52 | mdpi.com |

| GNP | 5 | 0.72 | mdpi.com |

Microbial Degradation

Bioremediation offers an environmentally friendly approach to breaking down these contaminants into less harmful substances. nih.gov Mixed microbial cultures and specific bacterial strains have proven effective at degrading 3,4-DCA. nih.gov In one investigation, a packed-bed reactor with biomass immobilized on celite diatomaceous earth was able to degrade over 98% of 3,4-DCA from a synthetic wastewater stream with an initial concentration of 250 mg/L. nih.gov This system achieved a volumetric degradation rate of 90 mg l⁻¹ h⁻¹ with a residence time of less than four hours. nih.gov The same biomass was also capable of degrading other chloroanilines present in industrial wastewater, achieving a 95% degradation efficiency for 3,4-DCA at a residence time of 4.6 hours. nih.gov

The bacterium Paracoccus denitrificans has been shown to utilize 3,4-DCA as its sole source of carbon, nitrogen, and energy. nih.gov When activated carbon pre-saturated with 3,4-DCA was introduced to a culture of P. denitrificans, a significant portion of the reversibly sorbed contaminant was mineralized over several weeks. nih.gov After 29 weeks, 81% to 87% of the initial 3,4-DCA had been fully decomposed, a process confirmed by the release of chloride ions. nih.gov Fungal degradation is also a viable pathway; basidiomycete strains like Pluteus cubensis have demonstrated the ability to completely metabolize the parent herbicide Diuron, preventing the formation of its persistent aniline metabolites. nih.gov

Phytoremediation

The use of plants and algae for remediation is another area of active research. The green alga Chlorella pyrenoidosa, which is commonly found in freshwater environments, has been shown to effectively remove 3,4-DCA from water. researchgate.net In a laboratory setting, Chlorella pyrenoidosa removed 78.4% of 3,4-DCA at an initial concentration of 4.6 µg/mL over a seven-day period. researchgate.net

Integration into Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a class of water treatment procedures designed to remove organic pollutants through oxidation with highly reactive hydroxyl radicals (·OH). wikipedia.orgkirj.ee These processes are considered highly effective for the destruction of hazardous and recalcitrant organic compounds like chloroanilines and their precursors. elsevierpure.com AOPs can reduce contaminant concentrations from parts-per-million (ppm) levels to below 5 parts-per-billion (ppb) and achieve high levels of mineralization, converting organic pollutants into carbon dioxide and water. wikipedia.org

Common AOPs include processes that utilize ozone (O₃), hydrogen peroxide (H₂O₂), and/or ultraviolet (UV) light. wikipedia.org The generation of the powerful, non-selective hydroxyl radical allows for the aggressive and rapid attack of most organic compounds. kirj.ee

Photocatalysis

A prominent AOP for the degradation of chloroaniline precursors like the herbicide Diuron is photocatalysis, often employing titanium dioxide (TiO₂) as a photocatalyst. researchgate.netresearchgate.net When irradiated with UV light, TiO₂ generates the hydroxyl radicals necessary for oxidation. Studies have shown that the efficiency of photocatalytic degradation of Diuron is significantly higher with TiO₂ P25 compared to other catalysts like PC500. researchgate.net The degradation rate is influenced by parameters such as pH and catalyst concentration, with efficiency increasing up to a maximum TiO₂ concentration of 1 g·L⁻¹. researchgate.net

Research has focused on enhancing the efficiency of these systems. The addition of other oxidizing agents can improve performance. For instance, the combination of TiO₂ with peroxydisulfate (B1198043) (10 mM) resulted in significantly higher mineralization of Diuron compared to using TiO₂ alone or with hydrogen peroxide (20 mM). researchgate.net Furthermore, combining TiO₂ photocatalysis with a photo-Fenton process (which uses iron ions to catalyze H₂O₂ decomposition into hydroxyl radicals) has proven to be the most effective method for both the degradation and mineralization of Diuron in water. researchgate.net

Modifying the photocatalyst itself is another strategy. Supporting TiO₂-Al₂O₃ nanomaterials on graphene nanoplatelets (GnPs) has been shown to improve Diuron degradation, likely by creating a nanostructured interface that enhances reactivity. revista-agroproductividad.org The presence of 1 wt% GnPs in the composite material reduced the band gap by 6%, facilitating the photocatalytic process. revista-agroproductividad.org

| AOP System | Key Parameters | Reported Efficiency/Finding | Source |

|---|---|---|---|

| TiO₂ Photocatalysis | Catalyst: P25 vs. PC500 | Degradation efficiency is higher with P25 Degussa TiO₂. | researchgate.net |

| TiO₂ Photocatalysis | Concentration: up to 1 g·L⁻¹ | Degradation rate increases with TiO₂ concentration up to a maximum. | researchgate.net |

| TiO₂ + Peroxydisulfate | 10 mM Peroxydisulfate | Higher mineralization of Diuron compared to TiO₂ alone or with H₂O₂. | researchgate.net |

| Solar TiO₂/Photo-Fenton | Combined process | Most effective method for both degradation and mineralization of Diuron. | researchgate.net |

| TiO₂-Al₂O₃/GnPs | 1 wt% Graphene Nanoplatelets | Improved Diuron degradation; reduced band gap by 6%. | revista-agroproductividad.org |

| Sm³⁺-doped TiO₂ | 0.3 wt% Sm³⁺ | Achieved 80% photodegradation of Diuron under sunlight. | revista-agroproductividad.org |

Future Research Directions and Unresolved Challenges

Development of More Sustainable and Efficient Synthetic Methodologies

The synthesis of N-alkylanilines, including 3,4-dichloro-N-(propan-2-yl)aniline, traditionally involves methods that can be resource-intensive and generate significant waste. Future research is increasingly focused on developing greener, more efficient synthetic routes. One promising approach is catalytic distillation, which combines reaction and separation in a single unit, leading to lower energy consumption and higher efficiency. For instance, the synthesis of N-isopropylaniline from aniline (B41778) and isopropanol (B130326) has been achieved with high conversion and selectivity using a Cu-Cr/Al2O3 catalyst in a catalytic distillation process. researchgate.net Under optimal conditions, this method can achieve an aniline conversion of 99% and a selectivity for N-isopropylaniline of 99.5%. researchgate.net

Another avenue involves the direct chlorination of unprotected anilines. beilstein-journals.org Historically, protecting the amine group was necessary to control regioselectivity and prevent side reactions. However, recent methods using copper(II) halides in ionic liquids allow for the direct, highly regioselective para-chlorination of anilines under mild conditions, eliminating the need for protection/deprotection steps and hazardous reagents like gaseous HCl. beilstein-journals.org Further research could adapt these regioselective chlorination techniques to N-alkylanilines and explore alternative, less toxic catalytic systems. nih.govgoogle.com The development of processes using alcohols as alkylating agents in the presence of platinum catalysts also represents a move towards more atom-economical and environmentally benign syntheses. google.com

Challenges remain in developing catalysts that are not only highly active and selective but also recyclable and based on earth-abundant metals. The goal is to create one-pot syntheses that minimize solvent use and waste production, aligning with the principles of green chemistry. proquest.com

Table 1: Comparison of Synthetic Methods for N-Isopropylaniline

| Method | Reactants | Catalyst/Reagent | Conditions | Aniline Conversion | N-Isopropylaniline Selectivity | Reference |

|---|---|---|---|---|---|---|

| Catalytic Distillation | Aniline, Isopropanol | Cu-Cr/Al2O3 | Reflux ratio 2.5-3.5, 223°C | 99% | 99.5% | researchgate.net |

| Reductive Amination | Aniline, Acetone (B3395972) | Sodium Borohydride (B1222165) | 60-61°C | 84.4% (yield) | Not specified | |

| Alkylation | Bromobenzene, Isopropylamine | Copper(I) chloride | 95°C, Autoclave | 96.2% (yield) | Not specified | chemicalbook.com |

| Catalytic Hydrogenation | Aniline, Acetone | Platinum catalyst | 100-250°C, 10-150 atm | High yield | Not specified | google.com |

Comprehensive Elucidation of Complex Environmental Biotransformation Networks

Once released into the environment, chlorinated anilines like this compound can undergo complex biotransformation processes. nih.gov The parent compound, 3,4-dichloroaniline (B118046) (3,4-DCA), is a known metabolite of several herbicides and is recognized for its environmental persistence. nih.govnih.gov Research has shown that 3,4-DCA can be metabolized by various organisms, including bacteria, fungi, and plants, but the pathways are diverse and not fully understood. sigmaaldrich.comacs.org

In soil and aquatic environments, microorganisms can transform 3,4-DCA into various products, including persistent azobenzenes and other condensation products. acs.orgchemicalbook.com For example, the fungus Filoboletus sp. metabolizes 3,4-DCA into six different compounds, including 3,3',4,4'-tetrachloroazobenzene. acs.orgchemicalbook.com In plants, detoxification mechanisms vary by species; soybean primarily metabolizes 3,4-DCA to N-malonyl-DCA, while Arabidopsis favors the formation of N-glucosyl-DCA. sigmaaldrich.com These conjugation processes are a key defense mechanism, but they also create a complex web of metabolites whose long-term fate and potential toxicity are often unknown. sigmaaldrich.com

A significant challenge is to move beyond studying single organisms or pathways to a more holistic understanding of the entire biotransformation network in a given ecosystem. This requires advanced analytical techniques to identify and quantify a wide range of transient and stable metabolites in complex matrices like soil and water. nih.govbesjournal.com Future research must focus on the interplay between different microbial communities and plants in the degradation of this compound and its metabolites, assessing the potential for bioaccumulation and the formation of terminal residues that may pose an ecological risk. nih.gov

Table 2: Known Metabolites of 3,4-Dichloroaniline (DCA)

| Organism/System | Metabolite(s) | Reference |

|---|---|---|

| Rice (Oryza sativa) | N-(3,4-dichlorophenyl)-glucosylamine, Complexed 3,4-DCA | nih.gov |

| Soybean | N-malonyl-DCA | sigmaaldrich.com |

| Arabidopsis | N-glucosyl-DCA | sigmaaldrich.com |

| Filoboletus sp. (fungus) | 3,3',4,4'-tetrachloroazobenzene, 4-(3,4-dichloroanilino)-3,3',4'-trichloroazobenzene | acs.orgchemicalbook.com |

| Fusarium oxysporum (fungus) | 3,3',4,4'-Tetrachloroazoxybenzene | acs.org |

| Soil | 1,3-bis(3,4-dichlorophenyl)triazene | acs.org |

Integration of Advanced Artificial Intelligence and Machine Learning in Chemical Design

One of the key challenges is the development of robust quantitative structure-activity relationship (QSAR) models. ljmu.ac.uk These models use computational descriptors of a molecule's structure to predict its properties, including toxicity and environmental fate. ljmu.ac.ukresearchgate.net For chlorinated anilines, ML algorithms could predict biotransformation pathways and identify potentially toxic metabolites, guiding the design of more benign molecules from the outset. researchgate.netresearchgate.net Furthermore, AI is being developed to predict the outcomes of chemical reactions, suggesting optimal synthetic routes that maximize yield and minimize by-products. nih.gov

The integration of AI into chemical design is not without hurdles. The accuracy of any ML model is heavily dependent on the quality and diversity of the training data. youtube.com For specialized compounds, sufficient data may not be available. Another challenge is the "black box" nature of some complex algorithms like neural networks, where understanding the reasoning behind a prediction can be difficult. youtube.com Future research will need to focus on creating larger, more curated datasets and developing more interpretable AI models to build trust and facilitate their adoption in industrial R&D. youtube.com

Exploration of Emerging Niche Applications in Chemical Science

While this compound is primarily an intermediate, its structural motifs are found in a variety of commercially important products. Its parent compound, 3,4-dichloroaniline, is a key building block for herbicides, dyes, and pigments. chemicalbook.commdpi.com Similarly, N-isopropylaniline is an important intermediate for pesticides and medicines. researchgate.net The exploration of niche applications for these and related substituted anilines is an active area of research. wisdomlib.org

The unique electronic and structural properties conferred by the dichloro- and N-isopropyl substitutions could be leveraged in new contexts. For example, substituted anilines are being investigated for their role in creating specialized polymers and supramolecular organogels. wisdomlib.org In medicinal chemistry, the aniline scaffold is present in numerous FDA-approved drugs, although there is also a drive to replace it to mitigate potential toxicity or improve pharmacokinetic properties. cresset-group.com Research into derivatives of this compound could lead to the discovery of new pharmaceutical agents or materials with novel properties. mdpi.comcresset-group.com

The challenge lies in identifying high-value applications where the specific properties of this compound offer a distinct advantage. This requires a multidisciplinary approach, combining synthetic chemistry with materials science, pharmacology, and computational modeling to screen for potential activities and applications in areas beyond traditional agrochemicals.

Innovation in Real-time and In-situ Analytical Characterization Techniques

The efficient production and environmental monitoring of chemicals like this compound depend on advanced analytical techniques. A key area of innovation is the development of real-time and in-situ monitoring tools for chemical reactions. spectroscopyonline.commt.com Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy allow chemists to track the concentration of reactants, intermediates, and products directly within the reaction vessel. spectroscopyonline.commt.com This provides immediate feedback for process optimization, improving yield, and ensuring safety. mt.com

For environmental analysis, the challenge is to detect and quantify low concentrations of the compound and its various biotransformation products in complex samples like water and soil. thermofisher.com While standard methods like HPLC and GC are effective, they often require time-consuming sample preparation. thermofisher.comanalytice.com Innovations in on-line solid-phase extraction (SPE) coupled with HPLC offer automated, sensitive, and rapid analysis of anilines in environmental waters. thermofisher.com

Future research will likely focus on developing portable, field-deployable sensors for continuous in-situ monitoring of environmental contaminants. osti.gov Fiber-optic chemical sensors and portable mass spectrometers are emerging technologies that could provide real-time data on the presence and concentration of chlorinated anilines, enabling rapid response to contamination events. osti.govoxinst.com The ultimate goal is to create a suite of analytical tools that can provide a complete picture of a chemical's lifecycle, from synthesis to its ultimate fate in the environment.

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing 3,4-dichloro-N-(propan-2-yl)aniline?

- Methodological Answer : A two-step synthesis is common:

Alkylation : React 3,4-dichloroaniline with 2-bromopropane in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF) to introduce the isopropyl group .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization to isolate the product.

Key Considerations : Monitor reaction progress via TLC and confirm purity using melting point analysis and HPLC.

Q. How can researchers confirm the molecular structure of this compound post-synthesis?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and isopropyl methyl groups (δ 1.2–1.4 ppm) .

- HRMS : Confirm molecular ion peak ([M+H]⁺ at m/z 234.03 for C₉H₁₀Cl₂N) .

- X-ray Crystallography : Use SHELX or ORTEP-3 for single-crystal structure determination. Refinement protocols should address potential disorder in the isopropyl group .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Waste Disposal : Neutralize with dilute HCl before disposing in halogenated waste containers .

Advanced Research Questions

Q. How do steric effects from the isopropyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Steric Hindrance : The bulky isopropyl group reduces accessibility to the aromatic ring, slowing electrophilic substitution. For example, nitration requires harsher conditions (e.g., HNO₃/H₂SO₄ at 80°C) compared to unsubstituted anilines .

- Comparative Analysis : Use DFT calculations (e.g., Gaussian) to model charge distribution and compare reaction rates with less hindered analogs (e.g., 3,4-dichloroaniline) .

Q. What analytical approaches resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can distinguish ortho-chlorine and isopropyl conformers .

- Crystallographic Refinement : Address discrepancies in NMR/HRMS by solving crystal structures. Use SHELXL for refining disordered moieties .

Q. How do chlorine substituents affect the compound’s interaction with biological targets compared to fluorine analogs?

- Methodological Answer :

- Electronic Effects : Chlorine’s higher electronegativity increases electron withdrawal, enhancing hydrogen bonding with target proteins (e.g., enzymes). Compare binding affinities via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .

- Case Study : Replace chlorine with fluorine in analogs and assay antimicrobial activity (MIC tests). For example, 3,4-dichloro derivatives show 2× higher activity against S. aureus than fluoro analogs .

Q. What methodologies assess the antimicrobial efficacy of this compound derivatives?

- Methodological Answer :

- MIC Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Prepare derivatives via Suzuki coupling or Buchwald-Hartwig amination .

- Data Interpretation :

| Derivative | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Parent Compound | S. aureus | 32 |

| 3,4-Difluoro Analog | E. coli | 64 |

| Conclusion : Chlorine enhances lipid membrane penetration compared to fluorine . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.